molecular formula C10H12N2S B11905277 3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine

3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine

Cat. No.: B11905277
M. Wt: 192.28 g/mol
InChI Key: WSGCKRHMZACABU-UHFFFAOYSA-N
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Description

3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine is a synthetically derived small molecule based on the imidazo[1,2-a]pyridine scaffold, a heterocyclic framework of significant interest in medicinal chemistry for its diverse biological activity. This specific 3-substituted derivative is designed for research applications to investigate potential therapeutic pathways. Compounds within this chemical class have demonstrated promising cytoprotective properties in preclinical models, offering a valuable tool for studying cellular damage mechanisms . The structural motif is also recognized for its relevance in developing inhibitors for pathological processes, including the inhibition of abnormal bone resorption, highlighting its utility in bone metabolism research . Furthermore, the imidazo[1,2-a]pyridine core is a subject of investigation in various other therapeutic areas, such as hypoxia-related, hyperproliferative, and inflammatory diseases, making this compound a versatile building block for probing novel biological mechanisms and structure-activity relationships (SAR) . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

3-ethylsulfanyl-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H12N2S/c1-3-13-10-6-11-9-5-4-8(2)7-12(9)10/h4-7H,3H2,1-2H3

InChI Key

WSGCKRHMZACABU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CN=C2N1C=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with ethylthioacetic acid under acidic conditions can lead to the formation of the desired compound. The reaction typically requires heating and the use of a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the imidazo ring, using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazo derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure characterized by an imidazole ring fused with a pyridine ring, with an ethylthio group and a methyl substituent. The presence of the ethylthio group enhances its chemical reactivity, making it a subject of interest in pharmaceutical chemistry and organic synthesis. Various methods for synthesizing this compound have been explored, including:

  • Regioselective C-3 Sulfenylation : Using thiols under iron(III) catalysis to achieve moderate to good yields of sulfenated derivatives, which exhibit enhanced biological activity .
  • Click Chemistry : Utilization of click reactions to create novel bicyclic pyridine-based hybrids that may enhance the compound's therapeutic profile .

Biological Activities

Research indicates that 3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine exhibits a range of biological activities:

  • Anticancer Properties : Compounds in the imidazo[1,2-a]pyridine class have shown promising anticancer activity. For instance, fluorine-containing derivatives exhibited superior activity against cancer cell lines such as HeLa and A-549 .
  • Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various bacterial strains, demonstrating moderate activity against pathogens like Staphylococcus aureus and Escherichia coli.
  • Neuropharmacological Effects : Studies have shown that derivatives can affect seizure models in animals, indicating potential applications in treating epilepsy .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound derivatives against three human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 4 nM against CLK1 kinase, suggesting their potential as lead compounds for cancer therapy .

CompoundCell LineIC50 (nM)
9eCLK14
3aiHeLa9.37
3aiA-5494.25

Case Study 2: Antimicrobial Evaluation

In another study focusing on antimicrobial activity, synthesized derivatives of imidazo[1,2-a]pyridine were screened using the agar well diffusion method. The results showed promising antibacterial effects with MIC values lower than those of standard antibiotics like streptomycin.

CompoundBacterial StrainMIC (μM)
6-(imidazo[1,2-a]pyridin-2-yl)P. aeruginosa<10
E. coli<20
S. aureus<15

Mechanism of Action

The mechanism of action of 3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The position and nature of substituents significantly impact physical properties such as melting points and solubility:

Compound Name Substituents (Position) Melting Point (°C) Key Observations Reference
6-Methylimidazo[1,2-a]pyridine (base) Methyl (6) 178–180 Light yellow solid; moderate yield (70%)
2-(Adamantan-1-yl)-6-methylimidazo[1,2-a]pyridine (2d) Adamantyl (2), Methyl (6) 98–100 (371–373 K) Higher thermal stability due to bulky adamantyl group
3-Bromo-2-dichloromethyl-6-methylimidazo[1,2-a]pyridine Bromo (3), Dichloromethyl (2), Methyl (6) N/A Increased molecular weight (423.5 g/mol) due to halogens
2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine Chlorothiophenyl (2), Methyl (6) N/A Enhanced π-π stacking potential from aromatic thiophene

Key Trends :

  • Bulky substituents (e.g., adamantyl) increase melting points and thermal stability .
  • Halogenation (e.g., bromo, chloro) raises molecular weight and may alter solubility .

Key Insights :

  • Position 3 Modifications : Ethylthio or aryloxy groups at position 3 enhance antimycobacterial potency by improving target engagement .
  • Position 6 Methyl : Consistently associated with high activity, possibly due to optimal steric effects and metabolic stability .

Biological Activity

3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound this compound belongs to a class of heterocyclic compounds known for their pharmacological properties. The imidazo[1,2-a]pyridine framework is recognized for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Activity : It has shown promising activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. Studies indicate that derivatives of imidazo[1,2-a]pyridine can inhibit the growth of these pathogens by targeting specific enzymes involved in their metabolic pathways .
  • Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against cancer cell lines. In vitro assays have revealed that certain derivatives possess significant antiproliferative effects, with IC50 values indicating potent activity against human cervical carcinoma (HeLa) cells .
  • Kinase Inhibition : Some studies have highlighted the compound's potential as a kinase inhibitor, particularly in the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell survival and proliferation. Selective inhibition of these kinases could lead to effective cancer therapies .

Antitubercular Activity

A series of studies have focused on the antitubercular properties of imidazo[1,2-a]pyridine derivatives. Notably, this compound was evaluated for its inhibitory effects on Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) in the low microgram range against both drug-susceptible and multidrug-resistant strains .

Table 1: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (μg/mL)Activity Against MDR Strains
This compound0.025 - 0.054Yes
Other derivativesVariousSome

Cytotoxicity Assays

In cytotoxicity assays using HeLa cells, several derivatives were tested for their half-maximal inhibitory concentration (IC50). The results indicated that while some compounds were highly cytotoxic (IC50 < 150 μM), others displayed negligible effects .

Table 2: Cytotoxicity Results for Selected Derivatives

CompoundIC50 (μM)Remarks
This compound386 - 735Moderate cytotoxicity
Other derivatives<150 - >500Varied responses

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Pathways : The compound's structural features allow it to bind effectively to enzymes involved in critical metabolic pathways in bacteria and cancer cells.
  • Cell Cycle Disruption : By inhibiting key kinases such as those in the PI3K/Akt/mTOR pathway, it disrupts cell cycle progression and promotes apoptosis in cancer cells.

Q & A

Q. What are the established synthetic routes for 3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine?

The synthesis typically involves condensation reactions between 2-aminoimidazole derivatives and aliphatic 1,3-difunctional compounds. For example, ethylthio groups can be introduced via nucleophilic substitution or thiol-ene reactions. Key starting materials include 6-methylimidazo[1,2-a]pyridine precursors and ethylthiolating agents like ethyl disulfides or ethyl thioacetates. Purification often employs column chromatography or recrystallization using solvents such as ethanol or dichloromethane .

Synthetic Method Key Reagents Yield Reference
Condensation with 2-aminoimidazoleEthylthiol, Lewis acid catalysts60-75%
Thiol-ene functionalizationEthyl disulfide, UV initiation45-65%

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and confirm regioselectivity (e.g., ethylthio at C-3 and methyl at C-6) .
  • HRMS : Validates molecular weight and purity (e.g., observed m/z vs. calculated) .
  • X-ray Crystallography : Resolves bond angles and crystallographic packing, though limited data exists for this specific derivative .

Q. What biological activities are associated with imidazo[1,2-a]pyridine derivatives?

While direct studies on this compound are sparse, analogues exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For example, N,N,6-trimethylimidazo[1,2-a]pyridine-3-acetamide derivatives show potent anticancer effects via kinase inhibition . Bioactivity screening should prioritize assays like:

  • MTT assays for cytotoxicity.
  • Enzyme inhibition studies (e.g., kinase or protease targets).

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing imidazo[1,2-a]pyridines be addressed?

Selective functionalization at C-3 or C-6 requires careful optimization:

  • Lewis Acid Catalysis : AlCl3_3 or FeCl3_3 can direct acylation or alkylation to specific positions .
  • Protecting Groups : Temporary blocking of reactive sites (e.g., methyl groups) enables sequential modifications .
  • Computational Prediction : DFT calculations predict electron density distributions to guide reaction design .

Q. What computational tools are effective for designing derivatives with enhanced bioactivity?

  • Reaction Path Search : Software like Gaussian or ORCA models transition states and activation energies for synthetic feasibility .
  • Docking Studies : Tools like AutoDock Vina predict binding affinities to biological targets (e.g., kinases) .
  • ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., solubility, CYP450 interactions) .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Purity Variations : Impurities >95% (HPLC-validated) reduce false positives .
  • Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time) .
  • Structural Confirmation : Re-validate compound identity via NMR and HRMS before testing .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for similar synthetic routes?

Variability stems from:

  • Reagent Quality : Commercial 2-aminoimidazoles may contain trace impurities affecting reactivity .
  • Catalyst Loading : Overuse of Lewis acids (e.g., AlCl3_3) can promote side reactions .
  • Workup Methods : Inadequate quenching of reactive intermediates reduces isolated yields .

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst) .
  • Bioactivity Validation : Pair in vitro assays with in silico models to prioritize high-potential derivatives .
  • Data Reproducibility : Publish detailed experimental protocols, including NMR spectra and chromatograms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.